Sodium phosphotungstate

Vue d'ensemble

Description

Sodium phosphotungstate is the hydrated trisodium salt of phosphotungstic acid . It is often employed as a stain in transmission electron microscopic (TEM) studies .

Synthesis Analysis

Sodium phosphotungstate can be synthesized by various methods. For instance, a series of metal-exchanged phosphotungstate salts, Fe-TPA, Cr-TPA, Cu-TPA, and Ni-TPA were synthesized by sonication and tested for glycerol esterification with acetic acid to obtain biofuel additives .Molecular Structure Analysis

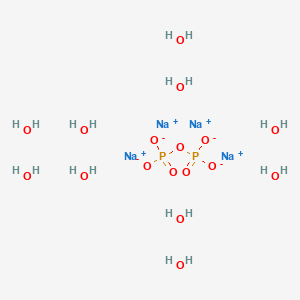

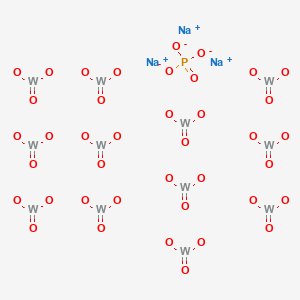

The linear formula of Sodium phosphotungstate is approximately 2Na2O·P2O5·12WO3·18H2O . It is also known as Hydrated sodium phosphorus tungsten oxide, Sodium tungsten hydroxide oxide phosphate .Chemical Reactions Analysis

Sodium phosphotungstate has been used in various chemical reactions. For example, it was used as a catalyst for the esterification of glycerol with acetic acid to obtain biofuel additives . Sodium tungstate also reacted with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid to afford two new phosphonium hexatungstate compounds .Applications De Recherche Scientifique

Antibacterial and Antifungal Properties : Sodium phosphotungstate shows antibacterial activity against Staphylococcus aureus and is effective against certain strains of Pseudomonas aeruginosa and Klebsiella pneumoniae (Curticăpean, Toma, & Sopterean, 2007).

Clinical Chemistry : It is used in the determination of high-density lipoprotein cholesterol, with the pH of the sodium phosphotungstate reagent being a critical factor (Grove, 1979); and for measuring high-density lipoprotein cholesterol in serum after precipitation of very-low- and low-density lipoproteins (Lopes-Virella, Stone, Ellis, & Colwell, 1977).

Electron Microscopy : Sodium phosphotungstate is used for negative staining of acetylcholine receptor-rich membranes, preserving their binding properties and cation permeability (Reinhardt, Schmiady, Tesche, & Hucho, 1984).

Epoxidation Reaction : Sodium phosphotungstate, in combination with certain zwitterions, serves as an excellent catalyst for the epoxidation of cyclooctene (Qiao, Hua, Chen, Theyssen, Leitner, & Hou, 2013).

Electrochemistry and Magnetism : In the field of inorganic chemistry, sodium phosphotungstate contributes to the study of the structure, electrochemistry, and magnetism of nickel-substituted polyoxoanions (Kortz, Mbomekallé, Keita, Nadjo, & Berthet, 2002).

Colorimetric Analysis : It is used in the colorimetric determination of vanadium in geochemical prospecting samples (Roberts, 1971).

Viruses Detection in Aquatic Systems : Sodium phosphotungstate serves as a safe alternative to uranyl acetate for detecting and counting viruses inside aquatic prokaryotic cells using transmission electron microscopy (Ram, Nagata, Tomaru, & Nagasaki, 2007).

Electrochemical Energy Storage : In the domain of energy materials, sodium phosphotungstate is significant in the research on sodium batteries (Delmas, 2018).

Lipoprotein Cholesterol Analysis : It's used for separating serum high-density lipoprotein for cholesterol determination (Seigler & Wu, 1981).

Serum Uric Acid Determination : An automated method using sodium hydroxide in the uric acid-phosphotungstate reaction for serum uric acid determination (Wheat, 1968).

Safety and Hazards

Orientations Futures

Sodium phosphotungstate and similar compounds have many practical applications in materials, nanotechnology, catalysis, electrochromic/photochromic systems, and sensors . Future research directions and challenges for Sodium phosphotungstate are anticipated to deliver higher energy and demonstrate greater multifunctionalities for more breakthrough technology applications .

Propriétés

IUPAC Name |

trisodium;trioxotungsten;phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Na.H3O4P.36O.12W/c;;;1-5(2,3)4;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/h;;;(H3,1,2,3,4);;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q3*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCCVVLECRSHNJ-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-]P(=O)([O-])[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Na3O40PW12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2946.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White solid; Soluble in water; [Merck Index] White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Sodium phosphotungstate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17650 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Trisodium 12-wolframophosphate | |

CAS RN |

12026-98-1 | |

| Record name | Sodium phosphotungstate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012026981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trisodium 12-wolframophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PHOSPHOTUNGSTATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7896E1391M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-(1,4-Dimethyl-2,8-dioxabicyclo[3.2.1]octan-4-yl)-3-(1-methyl-14-propan-2-yl-12-azapentacyclo[8.6.0.02,13.03,7.07,12]hexadecan-2-yl)-1-oxopropan-2-yl] acetate](/img/structure/B78742.png)